ethyl 4-{2-[(1-{2-[(4-fluorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate
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Overview
Description
Ethyl 4-{2-[(1-{2-[(4-fluorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate is a complex organic compound that features a combination of indole, benzoate, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[(1-{2-[(4-fluorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the indole derivative, followed by the introduction of the fluorophenyl group and the benzoate ester. The final step involves the formation of the sulfanylacetamido linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[(1-{2-[(4-fluorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole or benzoate moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl 4-{2-[(1-{2-[(4-fluorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, particularly those involving indole or fluorophenyl groups.
Medicine: The compound has potential therapeutic applications due to its structural features, which may interact with biological targets.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ethyl 4-{2-[(1-{2-[(4-fluorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets. The indole and fluorophenyl groups may bind to receptors or enzymes, modulating their activity. The sulfanylacetamido linkage may also play a role in the compound’s biological activity by facilitating interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin share the indole moiety and have significant biological activity.
Fluorophenyl Compounds: Fluoxetine (Prozac) is an example of a compound containing a fluorophenyl group, known for its antidepressant properties.
Benzoate Esters: Methyl benzoate is a simple ester with applications in flavor and fragrance industries.
Uniqueness
Ethyl 4-{2-[(1-{2-[(4-fluorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 4-[[2-[1-[2-[(4-fluorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O4S/c1-2-36-28(35)20-9-13-22(14-10-20)31-26(33)18-37-25-17-32(24-6-4-3-5-23(24)25)16-15-30-27(34)19-7-11-21(29)12-8-19/h3-14,17H,2,15-16,18H2,1H3,(H,30,34)(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBRVWOUESYLLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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